H-Gly-phe-leu-OH
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Overview
Description
H-Gly-phe-leu-OH is a tripeptide composed of glycine, phenylalanine, and leucine. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-phe-leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for peptide production. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The amino group of leucine is protected by a temporary protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl). The next amino acid (phenylalanine) is then coupled to the growing peptide chain using a coupling reagent like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate). This process is repeated for glycine. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, environmentally friendly methods, such as in-water peptide synthesis using Boc (tert-butyloxycarbonyl) strategy, are being developed to reduce the use of organic solvents .
Chemical Reactions Analysis
Types of Reactions
H-Gly-phe-leu-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. For peptides, oxidation can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reduction of disulfide bonds in peptides can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Thioamide substitution can be achieved using reagents like Lawesson’s reagent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
H-Gly-phe-leu-OH has various applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis, structure, and reactivity.
Biology: It serves as a substrate for studying enzyme activity, such as proteases and peptidases.
Medicine: Peptides like this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Peptides are used in the development of cosmetics, pharmaceuticals, and functional foods
Mechanism of Action
The mechanism of action of H-Gly-phe-leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active site of an enzyme, inhibiting or modulating its activity. This interaction is often mediated by hydrogen bonds, hydrophobic interactions, and electrostatic forces .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Gly-Gly-Phe-Leu-OH:
H-Gly-Leu-Phe-OH: This tripeptide has the same amino acids but in a different sequence, which can affect its biological activity.
Uniqueness
H-Gly-phe-leu-OH is unique due to its specific sequence and structure, which determine its interaction with molecular targets and its stability. The presence of phenylalanine and leucine residues contributes to its hydrophobic character, influencing its solubility and binding properties.
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-14(17(23)24)20-16(22)13(19-15(21)10-18)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGHHQGKPQYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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